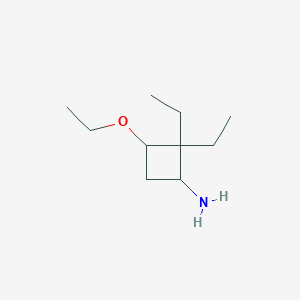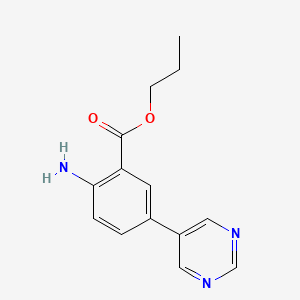
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one, commonly known as R-(-)-CPP, is a chemical compound that belongs to the class of pyrrolidinones. It is a chiral molecule that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures akin to (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one, are extensively utilized in medicinal chemistry due to their versatility in drug design and synthesis. The saturated scaffold of pyrrolidine facilitates efficient exploration of pharmacophore space, contributes to molecular stereochemistry, and enhances three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity, underscored by studies on structure-activity relationships (SAR) and the influence of steric factors on biological activity (Li Petri et al., 2021).
Environmental Impact of Chlorophenols
Research has also focused on the environmental consequences of chlorophenols, which are structurally related to (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one. Studies evaluating the toxicity and persistence of chlorophenols, such as 2,4-dichlorophenol, in aquatic environments highlight moderate toxic effects to both mammalian and aquatic life. The findings suggest that while bioaccumulation is generally low, the persistence and toxic effects of these compounds can be significant, depending on environmental conditions (Krijgsheld & Gen, 1986).
Synthesis and Biological Activity of Pyrrolidin-2-one Derivatives
The synthesis and exploration of biological activities of pyrrolidin-2-one derivatives, including phenylpiracetam and its analogs, demonstrate the significant role of stereochemistry in determining pharmacological profiles. These studies provide insights into the preparation of enantiomerically pure compounds and their comparative pharmacological testing, highlighting the advantages of specific stereoisomers in drug development processes (Veinberg et al., 2015).
Advances in Heterocyclic Chemistry
The compound's relevance extends to the field of heterocyclic chemistry, where its structural framework inspires the synthesis of novel compounds with potential pharmaceutical applications. Research in this area delves into the properties and reactivity of various pyrrolidine derivatives, illuminating pathways for the development of new therapeutic agents and contributing to the broader understanding of heterocyclic compounds' chemical behavior (Grzybowski & Gryko, 2015).
Propriétés
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJFUBGLZHBHU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)





![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)

![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)


